3-(4-{[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one
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Overview
Description
3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group and an amino group attached to a chromen-2-one core
Preparation Methods
The synthesis of 3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-aminobenzaldehyde to form the intermediate Schiff base. This intermediate is then cyclized with 4-hydroxycoumarin under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Chemical Reactions Analysis
3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form, altering its electronic properties.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE include:
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares a similar structural framework but differs in the substitution pattern on the phenyl rings.
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Another structurally related compound with variations in the substituents on the phenyl rings.
These compounds highlight the diversity within this class of molecules and underscore the unique properties of 3-{4-[(E)-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE.
Properties
Molecular Formula |
C24H16ClNO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-[4-[[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]phenyl]chromen-2-one |
InChI |
InChI=1S/C24H16ClNO2/c25-22-9-3-1-6-18(22)8-5-15-26-20-13-11-17(12-14-20)21-16-19-7-2-4-10-23(19)28-24(21)27/h1-16H/b8-5+,26-15? |
InChI Key |
UAVVTYYLWBWDCD-JYYJGXPGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=C/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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